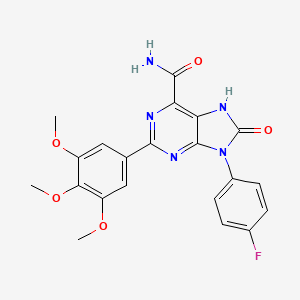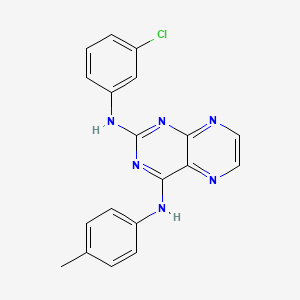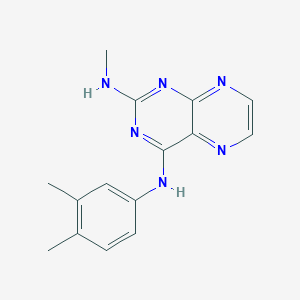
N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine (N2-(3-CMPD)-N4-PPD2,4-DA) is a pteridine derivative that has been studied for its potential applications in scientific research. It is a heterocyclic compound composed of two nitrogen atoms and four aromatic rings, which makes it an interesting molecule to study. N2-(3-CMPD)-N4-PPD2,4-DA has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
科学研究应用
N2-(3-CMPD)-N4-PPD2,4-DA has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antioxidant, antifungal, and anti-inflammatory properties, making it a useful molecule in the study of diseases and other biological processes. Additionally, it has been used in the study of cell metabolism and the development of drugs and other therapeutic agents.
作用机制
Target of Action
The primary target of N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.
Mode of Action
It is believed to interact with its target receptor, leading to changes in the receptor’s activity . This interaction may alter the receptor’s signaling pathway, resulting in changes to cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
实验室实验的优点和局限性
N2-(3-CMPD)-N4-PPD2,4-DA has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a convenient molecule for researchers to work with. Additionally, it is a relatively stable molecule, meaning it is not easily degraded or altered by other molecules in the environment. On the other hand, the molecule is not very soluble in water, making it difficult to work with in aqueous solutions.
未来方向
There are a number of potential future directions for research on N2-(3-CMPD)-N4-PPD2,4-DA. One of the main areas of research is to further understand the mechanism of action of the molecule and how it interacts with other molecules in the body. Additionally, further research could be done to explore the potential medical applications of the molecule, such as its potential use in the development of drugs and other therapeutic agents. Finally, further research could be done to explore the potential environmental applications of the molecule, such as its potential use in the treatment of water pollution.
合成方法
N2-(3-CMPD)-N4-PPD2,4-DA can be synthesized by a method known as the “one-pot” reaction. This method involves combining the starting materials, 3-chloro-4-methoxyphenyl pteridine (3-CMPD) and phenylpteridine-2,4-diamine (PPD2,4-DA) in a reaction vessel, followed by the addition of a base such as sodium hydroxide to catalyze the reaction. The reaction is then heated and stirred until it is complete. The product, N2-(3-CMPD)-N4-PPD2,4-DA, is then isolated and purified.
属性
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-phenylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O/c1-27-15-8-7-13(11-14(15)20)24-19-25-17-16(21-9-10-22-17)18(26-19)23-12-5-3-2-4-6-12/h2-11H,1H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHVRKXSDDYBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421202.png)
![4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6421207.png)
![2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B6421212.png)
![1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421220.png)




![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)
![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6421287.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)